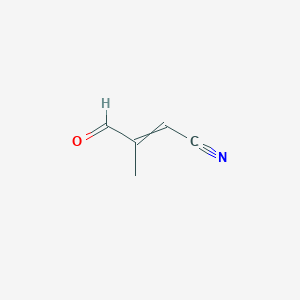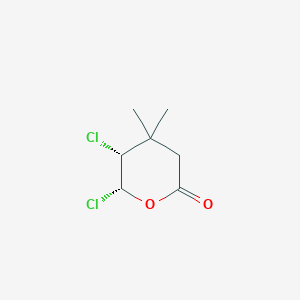
(5R,6R)-5,6-Dichloro-4,4-dimethyloxan-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(5R,6R)-5,6-Dichloro-4,4-dimethyloxan-2-one is a chemical compound characterized by its unique stereochemistry and functional groups. This compound belongs to the class of oxanones, which are cyclic ethers with a ketone functional group. The presence of chlorine atoms and methyl groups in its structure contributes to its distinct chemical properties and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (5R,6R)-5,6-Dichloro-4,4-dimethyloxan-2-one typically involves the chlorination of a precursor compound under controlled conditions. One common method includes the reaction of 4,4-dimethyloxan-2-one with chlorine gas in the presence of a catalyst such as iron(III) chloride. The reaction is carried out at a temperature range of 0-5°C to ensure selective chlorination at the 5 and 6 positions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to maintain precise control over reaction conditions. The use of automated systems allows for the efficient handling of chlorine gas and the catalyst, ensuring high yield and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
(5R,6R)-5,6-Dichloro-4,4-dimethyloxan-2-one undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by nucleophiles such as hydroxide ions, leading to the formation of hydroxylated derivatives.
Reduction Reactions: The compound can be reduced using reducing agents like lithium aluminum hydride to yield the corresponding alcohol.
Oxidation Reactions: Oxidizing agents such as potassium permanganate can oxidize the compound to form carboxylic acids.
Common Reagents and Conditions
Nucleophilic Substitution: Hydroxide ions in aqueous solution at room temperature.
Reduction: Lithium aluminum hydride in anhydrous ether at 0°C.
Oxidation: Potassium permanganate in acidic medium at elevated temperatures.
Major Products Formed
Hydroxylated Derivatives: Formed from nucleophilic substitution.
Alcohols: Resulting from reduction reactions.
Carboxylic Acids: Produced through oxidation reactions.
Wissenschaftliche Forschungsanwendungen
(5R,6R)-5,6-Dichloro-4,4-dimethyloxan-2-one has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes.
Medicine: Explored for its potential use in drug development due to its unique chemical properties.
Industry: Utilized in the production of specialty chemicals and intermediates.
Wirkmechanismus
The mechanism of action of (5R,6R)-5,6-Dichloro-4,4-dimethyloxan-2-one involves its interaction with specific molecular targets. The chlorine atoms and the ketone group play a crucial role in its reactivity. The compound can form covalent bonds with nucleophilic sites on enzymes or other proteins, potentially inhibiting their activity. The exact pathways and molecular targets depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(5R,6R)-5,6-Dichloro-4,4-dimethyloxan-2-one: Unique due to its specific stereochemistry and functional groups.
(5R,6R)-5,6-Dichloro-4,4-dimethyloxan-2-ol: Similar structure but with a hydroxyl group instead of a ketone.
(5R,6R)-5,6-Dichloro-4,4-dimethyloxan-2-carboxylic acid: Contains a carboxyl group, leading to different reactivity and applications.
Eigenschaften
CAS-Nummer |
79749-61-4 |
|---|---|
Molekularformel |
C7H10Cl2O2 |
Molekulargewicht |
197.06 g/mol |
IUPAC-Name |
(5R,6R)-5,6-dichloro-4,4-dimethyloxan-2-one |
InChI |
InChI=1S/C7H10Cl2O2/c1-7(2)3-4(10)11-6(9)5(7)8/h5-6H,3H2,1-2H3/t5-,6-/m0/s1 |
InChI-Schlüssel |
CHYAUGYEJQOKDH-WDSKDSINSA-N |
Isomerische SMILES |
CC1(CC(=O)O[C@@H]([C@@H]1Cl)Cl)C |
Kanonische SMILES |
CC1(CC(=O)OC(C1Cl)Cl)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


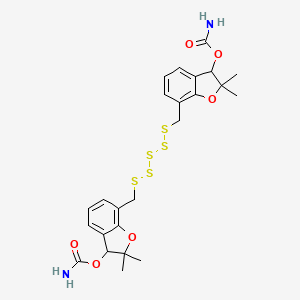
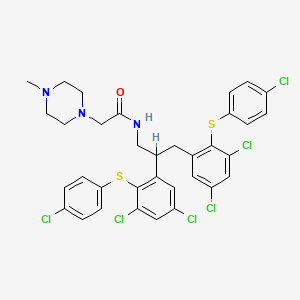
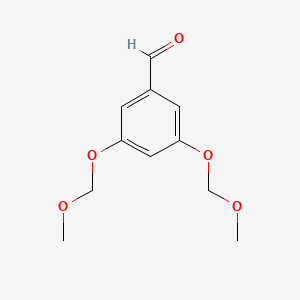

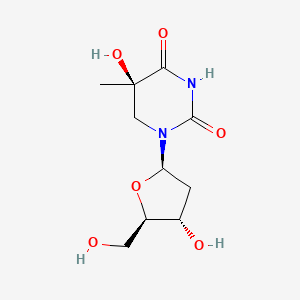
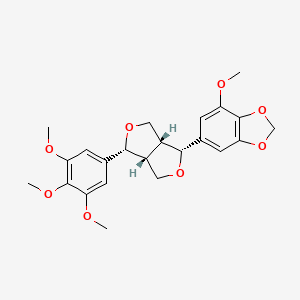
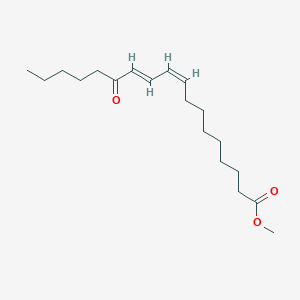

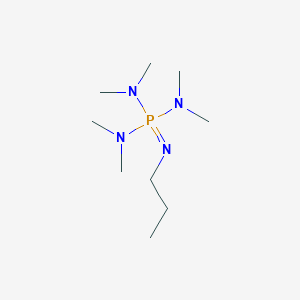
![1-{4-[(E)-{4-[(E)-(4-Butylphenyl)diazenyl]naphthalen-1-yl}diazenyl]phenyl}pyrrolidine](/img/structure/B14436768.png)
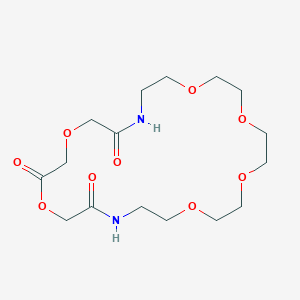
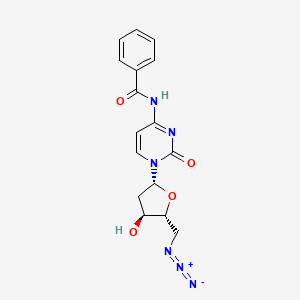
![7-Oxo-7lambda~5~-[1,2,4]triazolo[3,4-c][1,2,4]triazine](/img/structure/B14436787.png)
